molecular formula C14H9FN2OS B4303391 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole

5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No. B4303391
M. Wt: 272.30 g/mol
InChI Key: MWNMNTZAFODLGE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole, also known as FTOX, is a compound with potential applications in various fields of scientific research. This compound is a member of the oxadiazole family and has been studied for its unique chemical properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to work by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. It has also been shown to have antimicrobial properties by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking various signaling pathways. In addition, 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole in laboratory experiments is its potential as a new drug candidate for the treatment of various diseases. Its unique chemical properties and potential therapeutic applications make it an interesting compound to study. However, one of the limitations of using 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole in laboratory experiments is its limited availability and high cost.

Future Directions

There are many future directions for the study of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole. One potential direction is the development of new drugs based on the chemical structure of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole. Another direction is the study of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole in combination with other compounds to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole is a compound with potential applications in various fields of scientific research. Its unique chemical properties and potential therapeutic applications make it an interesting compound to study. While there are still many questions to be answered about the mechanism of action of 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole and its potential applications, the future looks promising for this compound.

Scientific Research Applications

5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. 5-[2-(2-fluorophenyl)vinyl]-3-(2-thienyl)-1,2,4-oxadiazole has been shown to have anticancer, antitumor, and antimicrobial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-[(E)-2-(2-fluorophenyl)ethenyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-11-5-2-1-4-10(11)7-8-13-16-14(17-18-13)12-6-3-9-19-12/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNMNTZAFODLGE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(E)-2-(2-fluorophenyl)ethenyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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